
(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Preclinical Disposition and Efficacy Predictions of GDC-0973
GDC-0973, chemically similar to the compound , has been studied for its preclinical disposition and its potential efficacy predictions in human doses based on its pharmacokinetic and pharmacodynamic modeling in mouse xenograft models. This compound is a potent inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2, crucial in cell signaling pathways. The study detailed its moderate clearance rates in mice, rats, and monkeys, and a low clearance rate in dogs, along with a large volume of distribution across species. The clearance and volume of distribution in humans were predicted through allometric scaling, and an indirect response model was applied to establish the relationship between plasma concentration and tumor growth inhibition, with a predicted efficacious dose of approximately 10 mg (Choo et al., 2012).
Antimicrobial Activity of Organotin(IV) Complexes
Research on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives has shown significant antimicrobial activities against a range of bacterial and fungal strains. The synthesized complexes demonstrated better antibacterial activities, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, exhibited higher activity compared to other organotin(IV) derivatives, highlighting the therapeutic potential of these compounds in addressing microbial infections (Singh et al., 2016).
Spectroscopic Properties and Theoretical Studies
The electronic absorption, excitation, and fluorescence properties of compounds similar to the subject compound have been analyzed in various solvent environments. These studies include experimental and theoretical approaches to understand the effects of structure and environment on the spectroscopic behaviors of these compounds. Such investigations are crucial for designing compounds with desired optical and electronic properties for applications in materials science and molecular electronics (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity of Pyrazoline Derivatives
A series of pyrazoline derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, suggesting the potential of such chemical frameworks in the development of new antimicrobial agents. This research underscores the importance of exploring diverse chemical scaffolds for their biological activities (Kumar et al., 2012).
properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLICHDHUEZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

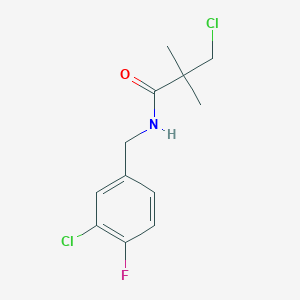
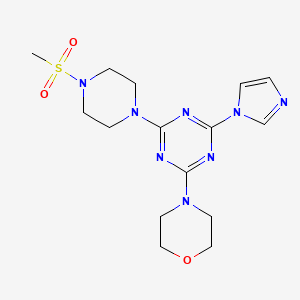
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

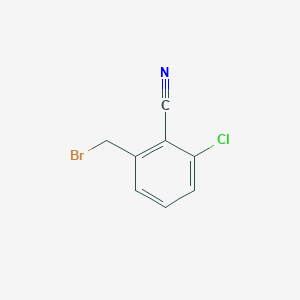
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
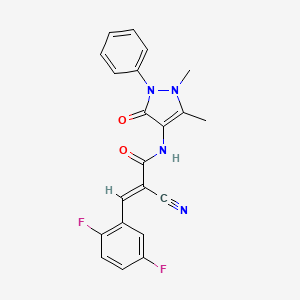

![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
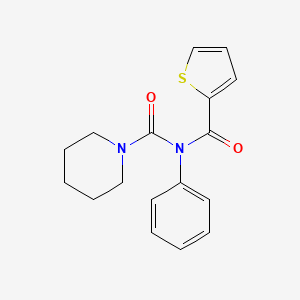
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)